Cas no 97473-92-2 (1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-5-ethyl-5-hydroxy-1-methylheptyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-)
97473-92-2 structure
Product Name:1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-5-ethyl-5-hydroxy-1-methylheptyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
CAS-nummer:97473-92-2
MF:C29H48O3
MW:444.689629554749
CID:811020
PubChem ID:9547527
Update Time:2025-04-19
1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-5-ethyl-5-hydroxy-1-methylheptyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-5-ethyl-5-hydroxy-1-methylheptyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
- (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aS)-1-[(2R)-6-ethyl-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- 1,25-dihydroxy-26,27-dimethylcholecalciferol
- (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-ethyl-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- (5Z,7E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19)-cholestatriene-1,3,25-triol
- 97473-92-2
- SCHEMBL10722956
- 1alpha,25-dihydroxy-26,27-dimethylvitamin D3 / 1alpha,25-dihydroxy-26,27-dimethylcholecalciferol
- 26,27-Dinor-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol, 25,25-diethyl-, (1alpha,3beta,5Z,7E)-
- 26,27-Dimethylcalcitriol
- 1,25-Dihydroxy-26,27-dimethylvitamin D3
- LMST03020420
-
- Inchi: 1S/C29H48O3/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(30)19-27(31)21(23)4/h12-13,20,24-27,30-32H,4,6-11,14-19H2,1-3,5H3/b22-12+,23-13-/t20-,24-,25-,26+,27+,28-/m1/s1
- InChI-sleutel: SVILWCIGEZESEP-KBNXZVMKSA-N
- LACHT: OC(CC)(CC)CCC[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)[C@H](C[C@@H](C\3)O)O)/CCC[C@]12C
Berekende eigenschappen
- Exacte massa: 444.360345
- Monoisotopische massa: 444.360345
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 8
- Complexiteit: 716
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 60.7
- XLogP3: 6.1
Experimentele eigenschappen
- Dichtheid: 1.04
- Kookpunt: 586.2°Cat760mmHg
- Vlampunt: 242.4°C
- Brekindex: 1.542
1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-5-ethyl-5-hydroxy-1-methylheptyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- Gerelateerde literatuur
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
97473-92-2 (1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-5-ethyl-5-hydroxy-1-methylheptyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-) Gerelateerde producten
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